N-Fmoc-N,O-dimethyl-L-serine: A Comprehensive Technical Guide
N-Fmoc-N,O-dimethyl-L-serine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-N,O-dimethyl-L-serine is a synthetically modified amino acid derivative that plays a crucial role as a building block in the synthesis of complex peptides and natural products. Its unique structure, featuring methylation on both the alpha-amino and the side-chain hydroxyl groups, imparts specific conformational constraints and properties that are leveraged in advanced chemical synthesis. This technical guide provides a detailed overview of the known properties, synthesis, and applications of N-Fmoc-N,O-dimethyl-L-serine, with a particular focus on its role in the total synthesis of coibamide A, a potent antiproliferative marine natural product.[1][2][3]
Chemical and Physical Properties
N-Fmoc-N,O-dimethyl-L-serine is a white to light yellow solid.[1] While detailed experimental data for some physical properties are not widely published, the fundamental chemical identifiers and some observed characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₁NO₅ | [1] |
| Molecular Weight | 355.38 g/mol | [1] |
| CAS Number | 1569103-64-5 | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥98% | [4] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [1] |
Spectroscopic Data
Experimental Protocols
Synthesis of N-Fmoc-N,O-dimethyl-L-serine
A specific, detailed protocol for the synthesis of N-Fmoc-N,O-dimethyl-L-serine is often found within the supplementary information of publications detailing the total synthesis of molecules that incorporate this building block, such as coibamide A. A generalizable two-step procedure for the N-methylation of an Fmoc-protected amino acid is outlined below. This can be adapted for the O-methylation of the serine side chain, which would typically precede the N-methylation or be performed on a suitably protected precursor.
General Protocol for N-Methylation of Fmoc-Amino Acids:
This protocol is based on the formation of an oxazolidinone intermediate followed by reductive cleavage.
Step 1: Oxazolidinone Formation
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To a round-bottom flask, add the starting Fmoc-O-methyl-L-serine and a 1:1 mass ratio of paraformaldehyde.
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Add toluene (B28343) (approximately 15 mL per gram of amino acid) and a stir bar.
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Fit the flask with a reflux condenser and heat the mixture in an oil bath at 140°C for at least 2 hours.
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Remove the reflux condenser and allow the toluene to evaporate until the volume is reduced to approximately one-fifth of the original volume.
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Allow the reaction mixture to cool to room temperature.
Step 2: Reductive Cleavage
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To the cooled residue, add dichloromethane (B109758) (DCM, approximately 6-10 mL per gram of the initial amino acid).
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Carefully add an equal volume of trifluoroacetic acid (TFA) and stir for 5 minutes at room temperature.
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Add 3 equivalents of triethylsilane to the reaction mixture and allow it to stir overnight.
Work-up:
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Add ethyl acetate (B1210297) (EtOAc, approximately 25 mL per gram of the initial amino acid) and filter the solution through a cotton plug.
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Wash the organic phase twice with a saturated sodium bicarbonate (NaHCO₃) solution and once with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-methylated product.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-Fmoc-N,O-dimethyl-L-serine into a growing peptide chain on a solid support follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the N-methyl group, specialized coupling reagents and conditions may be necessary to achieve high coupling efficiency.
General SPPS Coupling Protocol for N-Methylated Amino Acids:
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Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
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Washing: Thoroughly wash the resin with DMF.
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Coupling:
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Dissolve 4 equivalents of N-Fmoc-N,O-dimethyl-L-serine in DMF or NMP.
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Add 4 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
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Add 8 equivalents of a base such as N,N-diisopropylethylamine (DIEA).
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Mix the activation solution for 5 minutes at room temperature.
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Add the activated amino acid solution to the resin and shake for at least one hour.
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-
Washing: Wash the resin thoroughly with DMF.
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Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the coupling is incomplete, a second coupling step may be required.
Applications in Synthesis
The primary documented application of N-Fmoc-N,O-dimethyl-L-serine is in the total synthesis of coibamide A.[1] Coibamide A is a cyclic depsipeptide isolated from a marine cyanobacterium with potent antiproliferative activity against human cancer cells. The N,O-dimethylserine residues are key structural features of this natural product.
Logical Workflow for Synthesis and Incorporation
The following diagram illustrates the general workflow for the synthesis of N-Fmoc-N,O-dimethyl-L-serine and its subsequent use in peptide synthesis.
Caption: General workflow for the synthesis and SPPS incorporation of N-Fmoc-N,O-dimethyl-L-serine.
Safety Information
Detailed safety information for N-Fmoc-N,O-dimethyl-L-serine is not extensively documented. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
